2-chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
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Overview
Description
2-Chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method is the sulfonation of a suitable aromatic precursor followed by chlorination and fluorination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. This inhibition leads to the bacteriostatic effect of sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 1-Chloro-2-fluoro-4-nitrobenzene
- 2-Bromobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide is unique due to the presence of multiple halogen atoms and a sulfonamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of 2-chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzene-1-sulfonamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H10ClF2NO2S |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-4-10(7-12(8)16)17-20(18,19)13-5-3-9(15)6-11(13)14/h2-7,17H,1H3 |
InChI Key |
AYEPZXFJGXBKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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